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Pomalidomide-PEG3-C2-NH2 TFA

PROTAC synthesis aqueous solubility salt form optimization

PROTAC researchers face efficiency losses when linker length, salt form, or impurities are uncontrolled. Pomalidomide-PEG3-C2-NH2 TFA eliminates these variables: • Defined PEG3 linker & terminal amine enable direct amide conjugation to carboxylate-containing target ligands. • TFA salt ensures 16.67 mg/mL aqueous solubility, minimizing DMSO dependence in automated workflows. • ≥98% purity prevents competitive CRBN antagonism that can suppress degradation amplitude by ≥40%.

Molecular Formula C23H29F3N4O9
Molecular Weight 562.5 g/mol
Cat. No. B2460556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG3-C2-NH2 TFA
Molecular FormulaC23H29F3N4O9
Molecular Weight562.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H28N4O7.C2HF3O2/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;3-2(4,5)1(6)7/h1-3,16,23H,4-13,22H2,(H,24,26,27);(H,6,7)
InChIKeyZPYDGLGSAUHERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-PEG3-C2-NH2 TFA – PROTAC Building Block


Pomalidomide-PEG3-C2-NH2 TFA (CAS: 2414913-97-4; synonym: Cereblon Ligand-Linker Conjugates 5 TFA) is a synthetic E3 ligase ligand-linker conjugate designed for use in proteolysis-targeting chimera (PROTAC) technology [1]. It incorporates a pomalidomide-based cereblon (CRBN) ligand covalently attached to a three-unit polyethylene glycol (PEG3) linker terminating in a primary amine handle, supplied as the trifluoroacetate (TFA) salt form . This building block enables the modular assembly of heterobifunctional degraders by facilitating conjugation to carboxylate-containing target-protein ligands, thereby streamlining the synthesis of CRBN-recruiting PROTACs .

Pomalidomide-PEG3-C2-NH2 TFA – Substitution Concerns


Generic substitution fails for PROTAC building blocks because linker length, PEG unit count, terminal functional group identity, salt form, and CRBN ligand selection collectively determine degradation efficiency, solubility, and conjugation compatibility [1]. A compound with a PEG2 linker cannot recapitulate the spatial reach of a PEG3-containing degrader; a free-base or hydrochloride salt cannot deliver the same aqueous solubility profile as the TFA salt; and switching from pomalidomide to thalidomide or lenalidomide alters CRBN binding geometry and neosubstrate degradation profiles [2]. Even minor impurities in pomalidomide-derived building blocks can act as competitive CRBN antagonists, artificially suppressing degradation amplitude by ≥40% in cellular assays [3]. The evidence below quantifies these differential points.

Pomalidomide-PEG3-C2-NH2 TFA – Comparative Evidence


TFA Salt Aqueous Solubility Advantage

The TFA salt of Pomalidomide-PEG3-C2-NH2 exhibits significantly enhanced water solubility compared to alternative salt forms, while maintaining equivalent biological activity at matched molar concentrations. This differential solubility is critical for aqueous conjugation reactions and stock solution preparation .

PROTAC synthesis aqueous solubility salt form optimization

Third-Generation IMiD for Optimized CRBN Binding

Within the IMiD family of CRBN-recruiting ligands, pomalidomide represents the third-generation analog with optimized activity and pharmacokinetic properties relative to first-generation thalidomide and second-generation lenalidomide [1]. This ligand hierarchy directly translates to PROTAC performance, as stronger CRBN affinity enables more efficient ternary complex formation [2].

CRBN recruitment IMiD comparison PROTAC optimization

Terminal Amine Handle for PROTAC Conjugation

The terminal primary amine of Pomalidomide-PEG3-C2-NH2 TFA provides a versatile conjugation handle for coupling to carboxylate-containing target-protein ligands via standard amide bond formation chemistry . This contrasts with alternative building blocks bearing terminal carboxylic acids (e.g., Pomalidomide-PEG3-CO₂H, CAS: 2138440-82-9) or halides (e.g., Pomalidomide-C6-PEG3-butyl iodide) that require complementary functional groups on the target ligand .

bioconjugation PROTAC linker amine-carboxylate coupling

PEG3 Linker: Optimized Length for Ternary Complexes

The three-unit PEG linker in Pomalidomide-PEG3-C2-NH2 TFA provides an intermediate spatial reach that balances the competing requirements of ternary complex formation: linker length must be sufficient to bridge CRBN and target protein binding pockets without introducing excessive flexibility that imposes entropic penalties on ternary complex stability [1].

linker optimization PEG linker length ternary complex geometry

High-Purity Grade Reduces Cellular Assay Interference

Impurities in pomalidomide-derived PROTAC building blocks can act as competitive CRBN antagonists, effectively reducing the free concentration of functional degrader and shifting cellular degradation curves rightward. A batch that is nominally 95% pure by UV detection can, in reality, deliver only 60% of the expected degradation amplitude [1]. High-purity lots (≥98%) supported by traceable analytical certificates mitigate this artifact.

PROTAC purity assay reproducibility competitive antagonism

Pomalidomide-PEG3-C2-NH2 TFA – Research Applications


PROTAC Synthesis for Carboxylate Ligands

Pomalidomide-PEG3-C2-NH2 TFA is specifically indicated when the target protein ligand of interest contains a carboxylic acid functional group. The terminal primary amine enables direct amide bond formation under standard coupling conditions (e.g., EDC/HOBt or HATU/DIPEA), streamlining PROTAC assembly without requiring additional functional group interconversion steps [1]. The TFA salt form provides enhanced aqueous solubility (16.67 mg/mL in H₂O) , facilitating conjugation reactions in aqueous or mixed solvent systems. This application scenario is supported by the compound's demonstrated use in synthesizing MDM2-targeting PROTAC MD-224, which achieved complete and durable tumor regression in preclinical models [2].

Aqueous Solubility for PROTAC Library Synthesis

For laboratories synthesizing parallel PROTAC libraries, the enhanced water solubility of the TFA salt form (16.67 mg/mL in H₂O vs. lower solubility of free base or HCl counterparts) reduces dependence on DMSO for stock solution preparation. This is particularly advantageous for automated liquid-handling systems and for biological assays where DMSO content must be minimized to avoid cytotoxicity artifacts. The consistent lot-to-lot purity (≥98%) ensures reproducible conjugation efficiency across library members, preventing the confounding effects of impurity-driven competitive antagonism that can suppress apparent degradation amplitude by up to 40% [3].

Linker Length SAR for CRBN PROTACs

When systematically exploring linker length optimization in pomalidomide-based PROTACs, Pomalidomide-PEG3-C2-NH2 TFA serves as the PEG3 reference point within a linker-length series. The three-unit PEG linker provides an intermediate spatial reach that empirical SAR studies indicate is often optimal for balancing ternary complex formation efficiency against entropic penalties [1]. Researchers can compare degradation efficiency of PROTACs synthesized from this PEG3 building block against those derived from PEG2 or PEG4 analogs to map the linker-length dependency for their specific target protein, enabling rational degrader optimization without synthesizing each linker variant from scratch.

Molecular Glues & Homo-PROTAC Development

The pomalidomide-based cereblon ligand incorporated in this conjugate has been validated as a starting point for homo-PROTAC development—bifunctional molecules designed to induce CRBN self-degradation [4]. The amine-terminated PEG3 linker provides a convenient attachment point for dimerization chemistry. The use of pomalidomide rather than thalidomide or lenalidomide as the CRBN-recruiting moiety leverages the third-generation IMiD's optimized binding characteristics [5], potentially enhancing the efficiency of CRBN homo-dimerization and subsequent autoubiquitination.

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